Cas no 898776-85-7 (3,4-Dichloro-4'-pyrrolidinomethyl benzophenone)

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone is a specialized benzophenone derivative featuring dichloro substitutions at the 3- and 4-positions and a pyrrolidinomethyl group at the 4'-position. This structural configuration enhances its utility as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The dichloro substitutions contribute to increased reactivity and selectivity in cross-coupling reactions, while the pyrrolidinomethyl moiety offers improved solubility and functionalization potential. Its well-defined chemical properties make it suitable for applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its reactivity, ensuring consistent performance in synthetic workflows.
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone structure
898776-85-7 structure
商品名:3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
CAS番号:898776-85-7
MF:C18H17NOCl2
メガワット:334.23968
MDL:MFCD03841537
CID:869386
PubChem ID:24724368

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 化学的及び物理的性質

名前と識別子

    • (3,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
    • 3,4-DICHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE
    • 3,4-DICHLORO-4'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
    • 898776-85-7
    • AKOS016019838
    • MFCD03841537
    • (3,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
    • DTXSID00642767
    • 3,4-dichloro-4'-pyrrolidinomethylbenzophenone
    • 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
    • MDL: MFCD03841537
    • インチ: InChI=1S/C18H17Cl2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
    • InChIKey: NDQJXLNZTMBMRX-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 333.06900
  • どういたいしつりょう: 333.0687196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • PSA: 20.31000
  • LogP: 4.75810

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone セキュリティ情報

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
204355-5g
3,4-dichloro-4'-pyrrolidinomethyl benzophenone
898776-85-7 97%
5g
£2025.00 2022-03-01
TRC
D094365-250mg
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
898776-85-7
250mg
$ 440.00 2022-06-06
Fluorochem
204355-1g
3,4-dichloro-4'-pyrrolidinomethyl benzophenone
898776-85-7 97%
1g
£540.00 2022-03-01
Fluorochem
204355-2g
3,4-dichloro-4'-pyrrolidinomethyl benzophenone
898776-85-7 97%
2g
£1013.00 2022-03-01
Chemenu
CM528675-1g
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
898776-85-7 95%
1g
$433 2023-01-01
Ambeed
A505303-1g
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
898776-85-7 95+%
1g
$437.0 2024-08-02
Crysdot LLC
CD11023401-1g
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
898776-85-7 95+%
1g
$433 2024-07-19
abcr
AB364381-1g
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone, 97%; .
898776-85-7 97%
1g
€932.10 2025-03-19
abcr
AB364381-1 g
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone, 97%; .
898776-85-7 97%
1g
€932.90 2023-04-26
A2B Chem LLC
AH87730-5g
3,4-Dichloro-4'-pyrrolidinomethyl benzophenone
898776-85-7 97%
5g
$2291.00 2024-04-19

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 関連文献

3,4-Dichloro-4'-pyrrolidinomethyl benzophenoneに関する追加情報

Introduction to 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-85-7) in Modern Chemical Research

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone, identified by the chemical registration number 898776-85-7, is a compound of significant interest in the field of pharmaceutical and agrochemical research. This molecule, characterized by its dichloro-substituted benzophenone core and a pyrrolidinomethyl side chain, has garnered attention due to its versatile structural features and potential applications in synthetic chemistry and drug development.

The structural motif of 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone combines the electron-withdrawing properties of chlorine atoms with the nucleophilic capability of the pyrrolidinomethyl group. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds. The benzophenone core is well-known for its role in various photophysical processes, including fluorescence and photoinduced electron transfer, which are increasingly exploited in medicinal chemistry for designing photoactivatable drugs.

In recent years, there has been a growing interest in molecules that can undergo photoreversible modifications, enabling dynamic control over biological processes. The 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone scaffold is particularly relevant in this context, as it can be functionalized to produce photoswitchable probes and therapeutics. For instance, derivatives of this compound have been investigated for their potential use in optogenetics, where light-induced conformational changes can modulate protein function and cellular behavior.

One of the most compelling applications of 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone lies in its role as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the pyrrolidinomethyl group with specific pharmacophores, researchers have synthesized novel kinase inhibitors that exhibit high selectivity and potency. The dichloro substituents on the benzophenone ring further enhance the compound's reactivity, allowing for diverse chemical modifications that can fine-tune its biological activity.

The synthesis of 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyrrolidinomethyl moiety efficiently. These methods not only improve yield but also reduce the environmental impact of the synthesis process. The growing emphasis on green chemistry has spurred innovation in synthetic methodologies, making compounds like 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone more sustainable to produce.

From a computational chemistry perspective, 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone serves as an excellent model system for studying molecular interactions. Its well-defined structure allows researchers to perform detailed quantum mechanical calculations to predict its behavior in biological systems. These computational studies have provided insights into how the compound interacts with target proteins and how its photophysical properties can be harnessed for therapeutic applications. Such computational approaches are increasingly integral to drug discovery pipelines, complementing experimental efforts and accelerating the development of new drugs.

The pharmacological potential of 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone has also been explored in the context of neurodegenerative diseases. The ability to photoactivate or photoinactivate this compound with high spatial and temporal precision makes it a promising candidate for treating conditions such as Alzheimer's disease or Parkinson's disease. By developing light-responsive derivatives of this scaffold, researchers aim to create therapeutic agents that can selectively modulate neural activity without systemic side effects.

In conclusion,3,4-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-85-7) represents a fascinating compound with broad applications across multiple domains of chemical research. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules, while its photophysical properties open up new avenues for developing innovative therapeutic strategies. As research continues to uncover new applications for this compound,3,4-Dichloro-4'-pyrrolidinomethyl benzophenone is poised to remain at the forefront of pharmaceutical and agrochemical innovation.

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